3-(4-CHLOROPHENETHYL)-4-HYDROXY-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE
Overview
Description
3-(4-CHLOROPHENETHYL)-4-HYDROXY-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a diphenyl group attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENETHYL)-4-HYDROXY-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps One common method starts with the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with diphenylamine in the presence of a base to form an amide The amide undergoes cyclization with ethylene oxide to form the oxazolidinone ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through column chromatography. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENETHYL)-4-HYDROXY-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-CHLOROPHENETHYL)-4-HYDROXY-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its oxazolidinone core, which is known for antibacterial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENETHYL)-4-HYDROXY-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, leading to bacteriostatic effects. The presence of the chlorophenyl and diphenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
Cycloserine: An antibiotic with a similar mechanism of action but different structure.
Uniqueness
3-(4-CHLOROPHENETHYL)-4-HYDROXY-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE is unique due to its specific structural features, such as the combination of chlorophenyl and diphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-4-hydroxy-4,5-diphenyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c24-20-13-11-17(12-14-20)15-16-25-22(26)28-21(18-7-3-1-4-8-18)23(25,27)19-9-5-2-6-10-19/h1-14,21,27H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COONSQWVSRRGCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(C(=O)O2)CCC3=CC=C(C=C3)Cl)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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